molecular formula C14H6BrCl2NO3S B5053751 (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5053751
M. Wt: 419.1 g/mol
InChI Key: HXSILIJFQPDZMZ-WDZFZDKYSA-N
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Description

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with bromofuran and dichlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-bromofurfural with 3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to hydroxyl groups.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products:

  • Oxidized derivatives of the furan ring.
  • Reduced thiazolidine derivatives with hydroxyl groups.
  • Substituted furan derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, such as peroxisome proliferator-activated receptors (PPARs).

    Pathways Involved: It may modulate pathways related to glucose and lipid metabolism, inflammation, and cell proliferation.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with similar structural features but different substituents.

    Pioglitazone: A thiazolidinedione used as an antidiabetic agent with a different substitution pattern.

Comparison:

    Uniqueness: (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiazolidinediones.

    Applications: While rosiglitazone and pioglitazone are primarily used in the treatment of diabetes, the unique structure of this compound may offer broader applications in various fields of research.

Properties

IUPAC Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrCl2NO3S/c15-12-4-2-8(21-12)6-11-13(19)18(14(20)22-11)7-1-3-9(16)10(17)5-7/h1-6H/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSILIJFQPDZMZ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)Br)SC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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